molecular formula C32H50O5 B1152366 3-O-Acetyloleanderolide CAS No. 62498-83-3

3-O-Acetyloleanderolide

Cat. No.: B1152366
CAS No.: 62498-83-3
M. Wt: 514.7 g/mol
InChI Key:
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Scientific Research Applications

3-O-Acetyloleanderolide has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

3-O-Acetyloleanderolide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound interacts with proteins involved in cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These interactions result in the modulation of inflammatory responses and the inhibition of tumor cell proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion. The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to changes in gene expression and cellular metabolism. In immune cells, this compound modulates the production of cytokines and chemokines, thereby regulating immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, this compound activates the apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This results in the induction of programmed cell death and the suppression of tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties in both in vitro and in vivo models. Prolonged exposure to the compound may lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity. At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are further processed and excreted via the biliary and renal pathways. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, this compound binds to serum albumin and other plasma proteins, aiding its distribution throughout the body. The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments within the cell. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanderolide can be synthesized through the acetylation of oleanderolide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the 3-OH group .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanderolide from the herbs of Tripterygium wilfordii, followed by its acetylation. The process includes several purification steps to obtain the compound in high purity. The final product is usually obtained as a powder and can be stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetyloleanderolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness of 3-O-Acetyloleanderolide: this compound is unique due to its specific acetylation at the 3-OH position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to its non-acetylated counterparts .

Properties

IUPAC Name

[(1S,4S,5R,8R,10S,13R,14R,16S,17S,18R)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20-,21+,22+,23-,24-,28-,29+,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSFDBPTPLSWRM-KXNUYETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@@H]([C@@]45[C@]3(CC[C@@]6([C@H]4CC(CC6)(C)C)C(=O)O5)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267015
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-83-3
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3β-Acetoxy-12α-hydroxyoleanan-13β,28-olide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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